molecular formula C14H20N4OS2 B14167330 N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine CAS No. 848064-05-1

N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine

Cat. No.: B14167330
CAS No.: 848064-05-1
M. Wt: 324.5 g/mol
InChI Key: AYERXCGSMPGCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine is a complex heterocyclic compound that belongs to the class of pyrido[4,5]thieno[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with various thiophene derivatives . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, dimethylformamide (DMF)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Alkylated derivatives

Scientific Research Applications

N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA A receptor, where it binds to the benzamidine site of

Properties

CAS No.

848064-05-1

Molecular Formula

C14H20N4OS2

Molecular Weight

324.5 g/mol

IUPAC Name

N-(2-methoxyethyl)-11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

InChI

InChI=1S/C14H20N4OS2/c1-18-6-4-9-10(8-18)21-13-11(9)12(15-5-7-19-2)16-14(17-13)20-3/h4-8H2,1-3H3,(H,15,16,17)

InChI Key

AYERXCGSMPGCOC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)SC3=NC(=NC(=C23)NCCOC)SC

solubility

46.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.